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Experimental Data Summary

The efficacy of PXS-5153A was evaluated in established animal models of liver fibrosis and myocardial

infarction (MI). The tables below summarize the key quantitative findings from these studies.

Table 1: Efficacy in a CCls-Induced Rat Liver Fibrosis Model [1] This model involved administering
Carbon tetrachloride (CCla) to induce liver injury. After 3 weeks, PXS-5153A was given therapeutically for

the remaining 3 weeks.

Parameter CCla Model Control PXS-5153A Treated Significance vs.
Measured Group Group Control

| Hydroxyproline (HYP) (Indicator of total collagen content) | Increased | Significantly reduced | | |
Immature Crosslinks (DHLNL) | Increased | Substantially reduced | | | Mature Crosslinks | Increased |
Reduced | | | Fibrillar Collagen Area (Sirius Red staining) | 2.2-fold increase | Reduced | | | Liver Function

(ALT/AST) (Plasma enzyme levels) | Elevated | Improved | |

Table 2: Efficacy in a STAM Mouse Model of NASH and Myocardial Infarction [1]

Disease Model Treatment Regimen Key Results with PXS-5153A
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| NASH-Liver Fibrosis (STAM model: Streptozotocin + High-Fat Diet) | 10 mg/kg, once daily from weeks 8
to 14 | Improved plasma ALT levels | | Myocardial Infarction (MI) (Left coronary artery occlusion) | 25

mg/kg, once daily for 4 weeks | Improved cardiac output and reduced fibrosis in the non-infarct area |

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies in depth, here are the methodologies used.

1. Animal Models of Fibrosis [1]

e CCls-Induced Liver Fibrosis in Rats: Sprague Dawley rats were orally administered CCla (0.25 pL/g
in olive oil) three times per week for 6 weeks. PXS-5153A was administered by oral gavage after 3
weeks of CCla initiation, continuing until the end of the study. Doses used were 3 mg/kg (low) and 10
mg/kg (high) daily, or 10 mg/kg three times a week.

¢ NASH Model in Mice: Male C57/BL6 mice received a single subcutaneous injection of 200 ug
streptozotocin after birth and were fed a high-fat diet from 4 weeks until 14 weeks of age. PXS-5153A
(10 mg/kg) was given orally once daily from week 8 to week 14.

e Myocardial Infarction in Mice: Ml was induced in C57/BL6 mice by permanent occlusion of the left
coronary artery. Twenty-four hours post-surgery, mice with moderate cardiac function were selected
and treated with PXS-5153A (25 mg/kg, once daily by oral gavage) for 4 weeks.

2. Sample Collection and Analysis [1]

o Tissue Collection: Liver or heart tissue was collected. One part was fixed in formalin for histological
staining (e.g., Sirius Red for collagen), and the remainder was snap-frozen for biochemical analysis.

¢ Hydroxyproline and Crosslink Analysis: Freeze-dried tissue samples (approx. 10 mg) were
reduced with NaBHa4 and then hydrolyzed in 6M HCI at 100°C for 24 hours. Hydroxyproline and
specific collagen crosslinks (DHLNL, HLNL, PYD) were extracted from the hydrolysate and quantified
using UHPLC-ESI-MS/MS.

¢ Biochemical Assays: Plasma levels of alanine aminotransferase (ALT) and aspartate
aminotransferase (AST) were measured to assess liver function. Cardiac function was assessed by
echocardiography.

Mechanism of Action: How PXS-5153A Reduces
Fibrosis
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PXS-5153A is a potent, selective, orally active, and fast-acting dual inhibitor of the lysyl oxidase-like 2 and
3 enzymes (LOXL2 and LOXL3) [2]. Its mechanism in reducing fibrosis, including hydroxyproline content,

can be visualized as follows:
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As the diagram shows, the process begins with chronic injury, leading to excessive collagen deposition in the
extracellular matrix (ECM) [1] [3]. The enzymes LOXL2 and LOXL3 then catalyze a critical step: the
oxidative deamination of lysine residues on collagen molecules. This initiates the formation of covalent
cross-links between collagen fibrils [1]. These cross-links stabilize the excess collagen, leading to tissue

stiffening and scarring, which are hallmarks of fibrosis [1] [4].

By inhibiting LOXL2/3, PXS-5153A blocks the oxidation step, thereby reducing the formation of both
immature (DHLNL) and mature (PYD) cross-links [1]. This results in a less stable collagen matrix. The

body's natural mechanisms can then break down this unstable collagen more effectively, leading to an overall
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reduction in total collagen content, which is measured via hydroxyproline, and ultimately an improvement

in organ function [1].

Conclusion

In summary, the experimental data demonstrates that PXS-5153A effectively reduces hydroxyproline content
and collagen cross-links in animal models of fibrosis. This is achieved through its specific mechanism as a

dual LOXL2/LOXL3 inhibitor, which disrupts a key step in collagen stabilization.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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